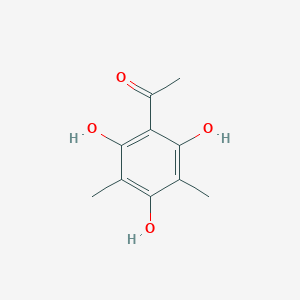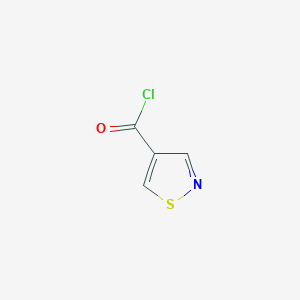![molecular formula C28H18 B089332 heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene CAS No. 13929-87-8](/img/structure/B89332.png)
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings fused to a central bicyclic core. This compound is known for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The structural rigidity and symmetry of this compound make it an interesting subject for research in various fields, including materials science, supramolecular chemistry, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction between anthracene and benzoquinone, followed by further functionalization to introduce the naphthalene moiety. Another approach involves the cycloaddition of benzyne intermediates with anthracene derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthetic routes. advancements in synthetic methodologies, such as regioselective synthesis and the use of efficient catalysts, have made it possible to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and recognition processes.
Medicine: Research is ongoing into its potential use as a scaffold for drug development, particularly in the design of molecules with specific three-dimensional shapes.
Mécanisme D'action
The mechanism of action of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is largely dependent on its structural features. The rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which can interact with specific molecular targets. This interaction can influence various biochemical pathways and molecular recognition processes. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triptycene: The parent compound, known for its rigid, propeller-like structure.
Hexamethoxytriptycene: A derivative with methoxy groups that enhance its solubility and reactivity.
Naphthopleiadene: A related compound with a similar three-dimensional framework but different electronic properties.
Uniqueness
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular recognition and interaction .
Propriétés
Numéro CAS |
13929-87-8 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
Clé InChI |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
SMILES canonique |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



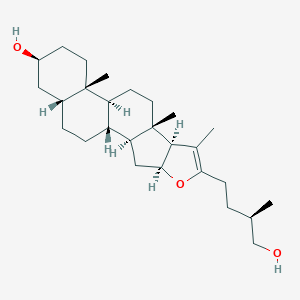

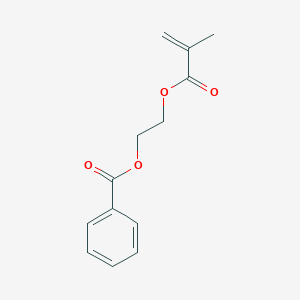
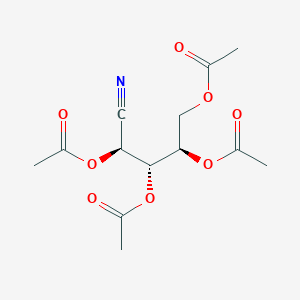
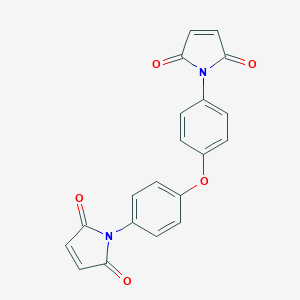
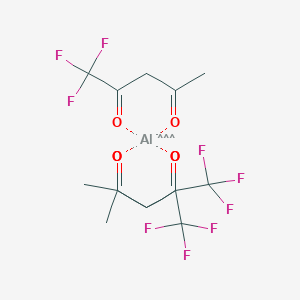
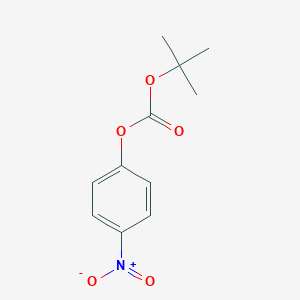
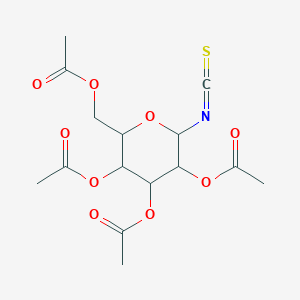
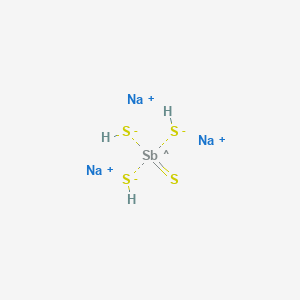
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

